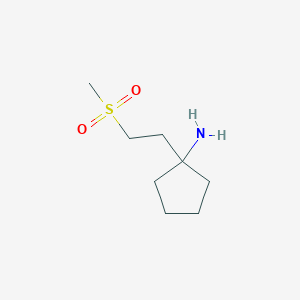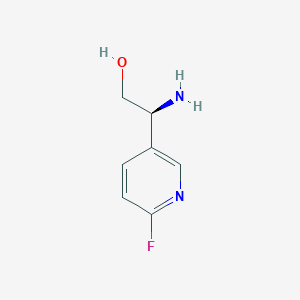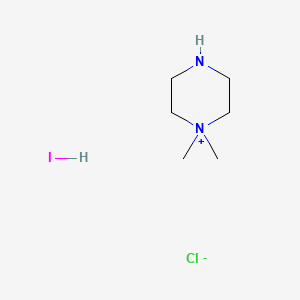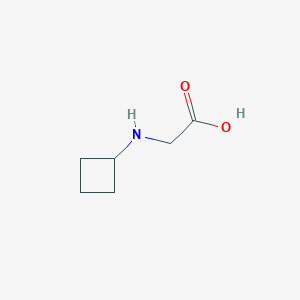
3-(Prop-1-en-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-1-en-2-yl)piperidine is an organic compound with the chemical formula C8H15N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with prop-1-en-2-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in piperidine attacks the electrophilic carbon in the prop-1-en-2-yl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-1-en-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into saturated piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(Prop-1-en-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of 3-(Prop-1-en-2-yl)piperidine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares a similar structure but has a four-membered ring instead of a six-membered ring.
Piperine: A naturally occurring piperidine derivative with significant biological activities.
Uniqueness
3-(Prop-1-en-2-yl)piperidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
3-prop-1-en-2-ylpiperidine |
InChI |
InChI=1S/C8H15N/c1-7(2)8-4-3-5-9-6-8/h8-9H,1,3-6H2,2H3 |
Clé InChI |
XNWCKWISJHICBU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















